molecular formula C15H10F6N4O6 B12851744 4-[3-[3-Carboxy-5-hydroxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-YL]allylidene]-4,5-dihydro-5-oxo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid CAS No. 76552-35-7

4-[3-[3-Carboxy-5-hydroxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-YL]allylidene]-4,5-dihydro-5-oxo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B12851744
CAS No.: 76552-35-7
M. Wt: 456.25 g/mol
InChI Key: FYNVRPHWKVCWNA-YDCWOTKKSA-N
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Description

4-[3-[3-Carboxy-5-hydroxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-YL]allylidene]-4,5-dihydro-5-oxo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as carboxylic acids, hydroxyl groups, and trifluoroethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-[3-Carboxy-5-hydroxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-YL]allylidene]-4,5-dihydro-5-oxo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole core, followed by the introduction of the trifluoroethyl groups and the carboxylic acid functionalities. Common reagents used in these reactions include trifluoroacetic acid, hydrazine, and various aldehydes and ketones. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[3-[3-Carboxy-5-hydroxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-YL]allylidene]-4,5-dihydro-5-oxo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carboxylic acid groups can be reduced to alcohols.

    Substitution: The trifluoroethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the carboxylic acids may produce alcohols.

Scientific Research Applications

4-[3-[3-Carboxy-5-hydroxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-YL]allylidene]-4,5-dihydro-5-oxo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-[3-[3-Carboxy-5-hydroxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-YL]allylidene]-4,5-dihydro-5-oxo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Carboxy-4-hydroxy-phenoxy glucoside: Another compound with carboxylic acid and hydroxyl functionalities.

    2-Hydroxyquinoline-4-carboxylic acid: A compound with similar structural features and potential biological activities.

Uniqueness

4-[3-[3-Carboxy-5-hydroxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-YL]allylidene]-4,5-dihydro-5-oxo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid is unique due to the presence of trifluoroethyl groups, which impart distinct chemical properties and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

76552-35-7

Molecular Formula

C15H10F6N4O6

Molecular Weight

456.25 g/mol

IUPAC Name

(4Z)-4-[(E)-3-[5-carboxy-3-oxo-2-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]prop-2-enylidene]-5-oxo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C15H10F6N4O6/c16-14(17,18)4-24-10(26)6(8(22-24)12(28)29)2-1-3-7-9(13(30)31)23-25(11(7)27)5-15(19,20)21/h1-3,22H,4-5H2,(H,28,29)(H,30,31)/b2-1+,7-3-

InChI Key

FYNVRPHWKVCWNA-YDCWOTKKSA-N

Isomeric SMILES

C(C(F)(F)F)N1C(=O)C(=C(N1)C(=O)O)/C=C/C=C\2/C(=NN(C2=O)CC(F)(F)F)C(=O)O

Canonical SMILES

C(C(F)(F)F)N1C(=O)C(=C(N1)C(=O)O)C=CC=C2C(=NN(C2=O)CC(F)(F)F)C(=O)O

Origin of Product

United States

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